

Application Note: Hydrothermal Synthesis of Aluminum Formate Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminiumformiat*

Cat. No.: *B15289006*

[Get Quote](#)

Introduction

Aluminum formate, $\text{Al}(\text{HCOO})_3$, is a metal-organic framework (MOF) that has garnered significant interest due to its potential applications in areas such as gas storage and separation, particularly for carbon dioxide capture.^{[1][2]} Its synthesis from inexpensive and readily available precursors like aluminum hydroxide and formic acid makes it a scalable and economically viable material.^[1] The hydrothermal synthesis method offers a straightforward route to obtain crystalline aluminum formate. This application note provides a detailed protocol for the hydrothermal synthesis of aluminum formate crystals, based on established procedures.^{[1][2]}

Principle

The hydrothermal synthesis of aluminum formate involves the reaction of an aluminum source, typically aluminum hydroxide, with formic acid in an aqueous solution under elevated temperature and pressure within a sealed autoclave. This process facilitates the dissolution of the precursors and the subsequent crystallization of the aluminum formate product upon slow cooling.

Experimental Protocol

This protocol is adapted from the method described by Evans et al. for the synthesis of as-made $\text{Al}(\text{HCOO})_3$ single crystals.^{[1][2]}

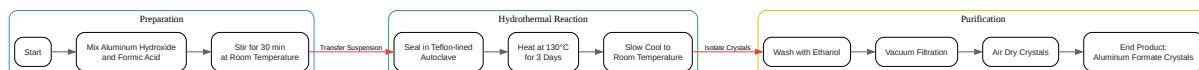
Materials:

- Formic acid (HCOOH)
- Aluminum hydroxide (Al(OH)_3)
- Ethanol (for washing)
- Deionized water

Equipment:

- Teflon liner
- 23-ml Teflon-lined Parr stainless steel autoclave
- Stir plate and stir bar
- Oven or heating mantle capable of reaching 130°C
- Vacuum filtration apparatus (e.g., Büchner funnel and flask)
- Filter paper

Procedure:


- Precursor Preparation: In a Teflon liner, add 50 mg (0.234 mmol) of aluminum hydroxide.
- Addition of Formic Acid: To the same Teflon liner, add 7 ml of formic acid.
- Homogenization: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.[\[1\]](#)[\[2\]](#)
- Hydrothermal Reaction: Place the sealed Teflon liner into a 23-ml Parr stainless steel autoclave. Heat the autoclave to 130°C (403 K) and maintain this temperature for 3 days.[\[1\]](#)[\[2\]](#)
- Cooling: After 3 days, allow the autoclave to cool slowly to room temperature.

- Product Isolation: Upon cooling, colorless cubic crystals of aluminum formate will have formed.[1]
- Washing: Wash the resulting crystals with a copious amount of ethanol.[1][2]
- Filtration: Separate the washed crystals from the solution using vacuum filtration.[1][2]
- Drying: Air-dry the collected crystals. The expected product is as-made $\text{Al}(\text{HCOO})_3$ single crystals with a reported yield of 83%. [1]

Data Presentation

Parameter	Value	Reference
Precursors	Aluminum hydroxide, Formic acid	[1][2]
Aluminum Hydroxide	50 mg (0.234 mmol)	[1][2]
Formic Acid	7 ml	[1][2]
Reaction Vessel	23-ml Teflon-lined Parr stainless steel autoclave	[1]
Reaction Temperature	130°C (403 K)	[1][2]
Reaction Time	3 days	[1][2]
Product	Colorless cubic crystals of aluminum formate	[1]
Product Formula	$\text{Al}(\text{HCOO})_3(\text{CO}_2)_{0.75}(\text{H}_2\text{O})_{0.25}(\text{HCOOH})_{0.25}$	[1]
Yield	83%	[1]

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the hydrothermal synthesis of aluminum formate crystals.

Safety Precautions

- Formic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- The hydrothermal synthesis is performed under high temperature and pressure. Ensure the autoclave is properly sealed and operated according to the manufacturer's instructions.
- Work in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aluminum formate, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO₂ capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Hydrothermal Synthesis of Aluminum Formate Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15289006#protocol-for-hydrothermal-synthesis-of-aluminiumformiat-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com